3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that integrates a cyclopropyl group, an oxadiazole ring, and an aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific fields. The compound is often studied for its potential applications in medicinal chemistry, materials science, and biological research.
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline falls under the category of heterocyclic compounds due to the presence of the oxadiazole ring. It is classified as an aromatic amine because of the aniline component. The compound's structure allows it to participate in various chemical reactions typical of both aromatic compounds and nitrogen-containing heterocycles.
The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline typically involves several key steps:
The synthesis typically yields moderate to excellent results depending on reaction conditions and reagents used. Reaction times can vary but are often optimized to minimize by-products.
The molecular structure of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be represented as follows:
C1CC1C2=NOC(=N2)C3=CC(=CC=C3)N.Cl
The compound features a cyclopropyl group attached to a five-membered oxadiazole ring, which is further connected to an aromatic aniline structure .
For structural identification:
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific biological targets such as enzymes and receptors. The oxadiazole ring's ability to act as a hydrogen bond acceptor facilitates binding with biological macromolecules, potentially influencing various biochemical pathways .
The compound appears as a solid with a melting point that is typically determined through experimental methods.
Key chemical properties include:
Relevant data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.68 g/mol |
Purity | ≥95% |
Origin | United States |
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has several notable applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7